4-(2-aminopropyl)-N,N-dimethylaniline

Vue d'ensemble

Description

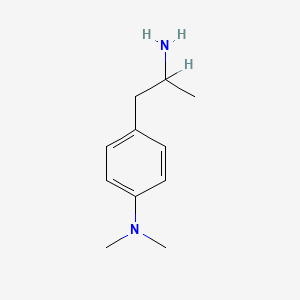

4-(2-aminopropyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a 2-aminopropyl chain and two methyl groups on the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with 2-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or ethanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to yield various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H18N2

- Molecular Weight : 178.27 g/mol

- CAS Number : 57580-63-9

The compound features an aniline group substituted with a 2-aminopropyl chain and two methyl groups on the nitrogen atom. This unique structure contributes to its biological activity and utility in various research applications.

Chemistry

4-(2-aminopropyl)-N,N-dimethylaniline serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Biology

In biological research, this compound has been utilized to study enzyme interactions and protein binding. It has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE), with an IC50 value of 25 µM, suggesting its possible application in cognitive disorder treatments.

Medicine

The compound is investigated for its therapeutic effects, particularly in ophthalmology where it is used for inducing mydriasis (pupil dilation) during diagnostic tests. Its mechanism involves the release of norepinephrine from adrenergic nerve terminals.

Industry

In industrial applications, this compound is employed in the production of dyes and pigments due to its aromatic nature and ability to form stable complexes.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has shown significant free radical scavenging ability at concentrations above 50 µM.

- Neuroprotective Effects : In vitro studies suggest it can protect neuronal cells from oxidative stress induced by hydrogen peroxide, with an effective concentration (EC50) of approximately 30 µM.

Case Studies and Experimental Data

The following table summarizes key findings from various studies involving this compound:

| Study Focus | Findings | Concentration/Value |

|---|---|---|

| Antioxidant Activity | Significant free radical scavenging ability | >50 µM |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | EC50 ~30 µM |

| Enzyme Inhibition | Moderate inhibition of acetylcholinesterase | IC50 = 25 µM |

Mécanisme D'action

The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a central nervous system stimulant by promoting the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is mediated through its interaction with adrenergic and serotonergic receptors, leading to increased synaptic transmission and enhanced neuronal activity.

Comparaison Avec Des Composés Similaires

4-(2-aminopropyl)-N,N-dimethylaniline can be compared with other similar compounds, such as:

Amphetamine: Both compounds have stimulant effects on the central nervous system, but this compound has a different substitution pattern on the aromatic ring.

Methamphetamine: Similar to amphetamine, methamphetamine has a more potent stimulant effect, but this compound has distinct structural features.

Phenethylamine: This compound shares a similar core structure but lacks the dimethylamino substitution, resulting in different pharmacological properties.

Activité Biologique

Overview

4-(2-Aminopropyl)-N,N-dimethylaniline, also known as this compound dihydrochloride, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₁₈N₂

- Molecular Weight : 182.28 g/mol

- CAS Number : 55875-55-3

The biological activity of this compound is primarily linked to its interactions with various biological targets, including:

- Receptor Modulation : This compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered physiological responses.

- Reactive Oxygen Species (ROS) Generation : Research indicates that compounds similar in structure can induce ROS production, potentially leading to oxidative stress in cells .

Antioxidant Activity

A study investigating the antioxidant properties of various amine derivatives found that this compound exhibited significant scavenging activity against free radicals. This suggests potential applications in mitigating oxidative damage in biological systems.

Neuroprotective Effects

Research has indicated that compounds with similar structures can provide neuroprotective effects. For instance, a study on related amines demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress. This opens avenues for investigating this compound in neurodegenerative disease models.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that at certain concentrations, this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells, suggesting its potential as an anti-cancer agent.

Research Findings Summary Table

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

- Mechanistic Studies : Elucidating the exact pathways through which this compound exerts its effects.

- In Vivo Models : Assessing the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Formulation Development : Investigating suitable delivery methods for enhancing bioavailability and efficacy in clinical applications.

Propriétés

IUPAC Name |

4-(2-aminopropyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZBJXQDQJZOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388817 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57580-63-9 | |

| Record name | 4-(2-aminopropyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.